1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
Structural Classification Within Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines constitute one of five possible congeners within the broader pyrazolopyridine family, which includes the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] isomers. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, creating bicyclic heterocyclic systems that can exist in two tautomeric forms: the 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines. The specific compound under examination, this compound, belongs to the 1H-tautomeric form, as evidenced by the substitution pattern and nomenclature.
The structural classification of this compound reveals several key features that distinguish it within the pyrazolo[3,4-b]pyridine family. The presence of methyl groups at positions 1 and 3 places it within the N-alkyl and C-alkyl substituted categories, respectively. Position 1 methylation is particularly significant as it fixes the tautomeric form and prevents tautomeric equilibrium that might otherwise occur in unsubstituted pyrazolo[3,4-b]pyridines. The position 3 methyl group contributes to the overall substitution pattern that defines this compound's specific structural identity.
The trifluoromethyl substitution at position 4 represents a more specialized modification within the pyrazolo[3,4-b]pyridine series. Fluorinated pyrazolo[3,4-b]pyridines constitute a subset of compounds that have received increasing attention due to the unique properties imparted by fluorine atoms. The trifluoromethyl group is particularly valuable in medicinal chemistry applications due to its metabolic stability and ability to modulate lipophilicity. Research has shown that various trifluoromethyl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for biological activity.
| Structural Feature | Position | Chemical Significance |
|---|---|---|
| Methyl group | Position 1 | Fixes tautomeric form, prevents N-H tautomerism |
| Methyl group | Position 3 | Provides steric bulk, influences electronic properties |
| Trifluoromethyl group | Position 4 | Strong electron-withdrawing effect, metabolic stability |
| Ketone functionality | Position 6 | Hydrogen bonding capability, electrophilic center |
| Dihydropyridine ring | Positions 6-7 | Reduced aromaticity, increased conformational flexibility |
The ketone functionality at position 6 adds another layer of structural complexity, creating what is effectively a pyrazolo[3,4-b]pyridin-6-one derivative. This ketone group introduces hydrogen bonding potential and creates an electrophilic center that can participate in various chemical reactions. The 1,7-dihydro designation indicates that the pyridine ring portion of the bicyclic system is not fully aromatic, with saturation occurring at positions that accommodate the ketone functionality.
Historical Context of Bicyclic Heterocycle Development in Medicinal Chemistry
The development of pyrazolo[3,4-b]pyridine chemistry has its origins in the early twentieth century, with the first monosubstituted 1H-pyrazolo[3,4-b]pyridine being synthesized by Ortoleva in 1908 through treatment of diphenylhydrazone and pyridine with iodine. This pioneering work established the fundamental synthetic approach that would later be expanded and refined over more than a century of research. The historical progression of pyrazolo[3,4-b]pyridine chemistry demonstrates the evolution of heterocyclic synthesis from simple proof-of-concept compounds to sophisticated pharmaceutical intermediates and biologically active molecules.
Building upon Ortoleva's initial work, Bulow made significant contributions just three years later in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives. Bulow's approach involved starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial acetic acid. This synthetic strategy represented an important methodological advancement and established the foundation for what would become a widely used approach to pyrazolo[3,4-b]pyridine synthesis. The method demonstrated the feasibility of constructing the bicyclic system through cyclization reactions, a principle that continues to guide modern synthetic approaches.
The historical development of bicyclic heterocycles in medicinal chemistry reflects broader trends in pharmaceutical research, particularly the recognition that bicyclic systems often possess enhanced biological activity compared to their monocyclic counterparts. The pyrazolo[3,4-b]pyridine scaffold has proven particularly valuable due to its structural similarity to purines, which are fundamental biological molecules involved in numerous cellular processes. This structural relationship has made pyrazolo[3,4-b]pyridines attractive targets for drug discovery programs aimed at developing purine analogues with therapeutic potential.
Contemporary research has revealed the extensive scope of pyrazolo[3,4-b]pyridine applications in medicinal chemistry. Statistical analysis of the literature indicates that among the vast number of pyrazolo[3,4-b]pyridine derivatives described, 156,660 molecules have been synthesized specifically for therapeutic purposes. The most significant biomedical applications include antitumor agents (22,675 molecules), anti-inflammatory agents (19,416 molecules), and nervous system agents (14,203 molecules), collectively accounting for 38% of all biomedical applications.
| Historical Period | Key Development | Scientific Impact |
|---|---|---|
| 1908 | Ortoleva's first synthesis | Established feasibility of pyrazolo[3,4-b]pyridine formation |
| 1911 | Bulow's synthetic method | Introduced cyclization approach using 1,3-diketones |
| Mid-20th century | Systematic structure-activity studies | Established medicinal chemistry applications |
| Late 20th century | Advanced synthetic methodologies | Enabled complex substitution patterns |
| 21st century | High-throughput synthesis | Generated >300,000 derivatives for biological screening |
The evolution of synthetic methodologies has enabled the creation of increasingly complex pyrazolo[3,4-b]pyridine derivatives, including compounds like this compound. Modern synthetic approaches have incorporated advanced techniques such as metal-catalyzed coupling reactions, microwave-assisted synthesis, and multicomponent reaction strategies. These methodological advances have made it possible to introduce sophisticated substitution patterns, including fluorinated substituents and various functional groups that enhance biological activity and pharmacological properties.
Properties
IUPAC Name |
1,3-dimethyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-4-7-5(9(10,11)12)3-6(16)13-8(7)15(2)14-4/h3H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACOJWFPMIYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Characterization Data:
| Property | Value |
|---|---|
| Molecular formula | C₉H₈F₃N₃O |
| Molecular weight | 231.18 g/mol |
| Melting point | 235–237°C |
| CAS Number | 94835-66-2 |
Bromination and Functionalization
Further derivatization of 9b enables access to advanced intermediates:
Microwave-Assisted Synthesis (Alternative Approach)
A solvent-free microwave method accelerates pyrazolo[3,4-b]pyridine formation:
- Reactants :
- 5-Amino-3-methyl-1-(2-pyridyl)pyrazole (4 )
- Trifluoromethyl-substituted aldehydes
- Conditions :
- Microwave irradiation at 250°C for 15 minutes
- Yields: 70–85% for analogous bis-pyrazolopyridines
Comparative Analysis of Methods
| Method | Yield | Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 85–92% | 6–8 hours | High selectivity for core structure |
| Microwave synthesis | 70–85% | 15 minutes | Rapid reaction kinetics |
Critical Notes on Synthesis
- Regioselectivity : The use of 1,3-dimethylpyrazole ensures regioselective formation of the pyrazolo[3,4-b]pyridine scaffold.
- Functional Group Tolerance : The trifluoromethyl group remains stable under high-temperature cyclization conditions.
- Purification : Flash chromatography (CH₂Cl₂ eluent) is effective for isolating the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Trifluoromethyl iodide, methyl iodide, dimethyl sulfate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines have shown promising anticancer properties. For example, compounds with similar structures have demonstrated significant inhibition against various cancer cell lines such as MCF-7 and HCT116 with IC50 values in low micromolar ranges .
- Anti-inflammatory Properties : Pyrazolo[3,4-b]pyridines have been explored for their anti-inflammatory potential. Studies suggest that they can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegeneration. This property is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
Several studies have documented the efficacy of 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one and related compounds:
- Anticancer Efficacy
- Anti-inflammatory Mechanism
- Neuroprotective Study
Comparative Data Table
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is structurally compared to pyrazolo[3,4-b]pyridin-6-one derivatives with variations at positions 1, 3, and 4. Key examples include:
Key Observations :
- Trifluoromethyl vs. Aryl Groups : The -CF₃ group in the target compound confers higher electronegativity and lipophilicity compared to aryl substituents (e.g., phenyl, thiophen-2-yl) in analogs .
- Methyl vs.
Physical Properties
Key Observations :
- Melting Points : Analogs with halogen substituents (e.g., 4b with 4-chlorophenyl) exhibit higher melting points (228–229°C) due to increased crystallinity from polar groups .
Spectroscopic and Analytical Data
- For example, 4c (4-methoxyphenyl analog) exhibits a C=O stretch at 1632 cm⁻¹ and O-CH₃ vibrations at 1252 cm⁻¹ .
- In 4c, the methoxy group resonates at δ 3.88 ppm in ¹H NMR, while methyl groups in the target compound would likely appear near δ 2.0–2.5 ppm .
Functional Group Impact on Properties
- Lipophilicity : The trifluoromethyl group improves membrane permeability relative to polar substituents like -CN (e.g., 8a in ) .
Biological Activity
1,3-Dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C₉H₈F₃N₃O
- Molecular Weight : 231.18 g/mol
- Melting Point : 235–237 °C
- CAS Number : 94835-66-2
Anticancer Potential
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has shown that compounds with a similar structure can inhibit the growth of various cancer cell lines:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Lung Cancer | 26 | |
| Breast Cancer | 49.85 | |
| Colorectal Cancer | Varies | |
| Renal Cancer | Varies |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Antiamoebic Activity
Another area of interest is the antiamoebic activity of pyrazolo derivatives. A related study highlighted that compounds in this class exhibited antiamoebic activity against Entamoeba histolytica:
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Compound 11 | 0.81 | Metronidazole | 1.81 |
| Compound 17 | 0.84 | Metronidazole | 1.81 |
These results indicate that certain derivatives possess stronger antiamoebic effects than the standard treatment, metronidazole, which is critical for developing new therapeutic strategies against amoebic infections .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity and cellular uptake, thereby increasing its efficacy against target cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that specific modifications to the pyrazole structure could enhance cytotoxicity .
- Molecular Modeling Studies : Molecular docking studies have suggested that these compounds may interact with specific proteins involved in cancer cell proliferation and survival pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multicomponent reactions using pyrazole precursors and trifluoromethyl-containing reagents. For example:
- Catalyst Selection : Trifluoroacetic acid (TFA) in toluene under reflux facilitates cyclization . Ionic liquids like [bmim][BF4] with FeCl3·6H2O at 80°C improve regioselectivity and yield in analogous pyrazolo[3,4-b]pyridin-6-one syntheses .
- Solvent and Temperature : Reflux in ethanol with FeCl3-SiO2 as a catalyst achieved 75% yield for structurally related derivatives .
- Optimization Tips : Monitor reaction progress via TLC/HPLC. Adjust catalyst loading (e.g., 30 mol% TFA) and solvent polarity to enhance solubility of intermediates.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). The trifluoromethyl group (-CF3) appears as a singlet near δ 120–125 ppm in 13C NMR, while pyrazole and pyridinone protons resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns. For example, a compound with MW 335.28 showed a dominant [M+H]+ signal at m/z 336.3 .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Seal in dry conditions at 2–8°C to prevent hydrolysis of the trifluoromethyl group or pyridinone ring degradation .
- Handling : Use inert atmospheres (N2/Ar) during reactions to avoid oxidation. Pre-dry solvents (e.g., molecular sieves for toluene) to minimize moisture .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts, elemental analysis) be resolved?
- Methodological Answer :
- Case Study : If elemental analysis shows a 0.2% nitrogen deficit compared to calculations (e.g., 19.96% vs. 20.18% in a related compound ), verify via:
- 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations and rule out impurities.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism.
- Adjust Computational Models : Re-optimize DFT calculations using solvent effect parameters (e.g., PCM model for DMSO) .
Q. What strategies improve regioselectivity in multicomponent syntheses of pyrazolo[3,4-b]pyridin-6-one derivatives?
- Methodological Answer :
- Catalyst Design : FeCl3-SiO2 enhances selectivity for the 4-(trifluoromethyl) position by stabilizing transition states via Lewis acid interactions .
- Steric and Electronic Effects : Use bulky substituents (e.g., 4-chlorophenyl) to direct cyclization away from sterically hindered sites .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyridinone carbonyl group .
Q. How do catalytic systems influence reaction kinetics and byproduct formation in trifluoromethylated heterocycle synthesis?
- Methodological Answer :
- Kinetic Profiling : Compare TFA (proton donor) vs. FeCl3 (Lewis acid). TFA accelerates imine formation but may generate ester hydrolysis byproducts . FeCl3 reduces side reactions via tighter transition-state control .
- Byproduct Mitigation : Use scavengers (e.g., activated charcoal) to adsorb unreacted aldehydes. Monitor intermediates via in-situ IR for real-time adjustments .
Q. What methodologies assess the compound’s reactivity under varying pH and thermal conditions?
- Methodological Answer :
- pH Stability Studies : Perform accelerated degradation tests in buffered solutions (pH 1–13) at 40°C. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., pyridinone ring opening) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for trifluoromethylated heterocycles) to guide safe handling protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
